molecular formula C20H21N3O3S B2686176 N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-11-8

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2686176
CAS No.: 851131-11-8
M. Wt: 383.47
InChI Key: IUSONMNYODOKRS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a tolyl group, and an imidazole ring, which are linked through a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as m-toluidine) under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the thioacetamide intermediate with 2,4-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or tolyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, DMF (dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl and tolyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(2,4-dimethoxyphenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and m-tolyl groups, along with the imidazole ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-8-7-16(25-2)12-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSONMNYODOKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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